molecular formula C23H38N2O2 B12025987 N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide

N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide

Katalognummer: B12025987
Molekulargewicht: 374.6 g/mol
InChI-Schlüssel: USVNLRYUPYLGHP-HIXSDJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide is an organic compound with a complex structure that includes an ethoxyphenyl group and a tetradecanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide typically involves the reaction of 2-ethoxybenzaldehyde with tetradecanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, purification, and crystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the compound. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyphenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide include:

  • N-[(E)-(2-methoxyphenyl)methylideneamino]tetradecanamide
  • N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-methoxybenzamide

Uniqueness

This compound is unique due to its specific structural features, such as the ethoxyphenyl group and the tetradecanamide chain

Eigenschaften

Molekularformel

C23H38N2O2

Molekulargewicht

374.6 g/mol

IUPAC-Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide

InChI

InChI=1S/C23H38N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-19-23(26)25-24-20-21-17-15-16-18-22(21)27-4-2/h15-18,20H,3-14,19H2,1-2H3,(H,25,26)/b24-20+

InChI-Schlüssel

USVNLRYUPYLGHP-HIXSDJFHSA-N

Isomerische SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC

Kanonische SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.